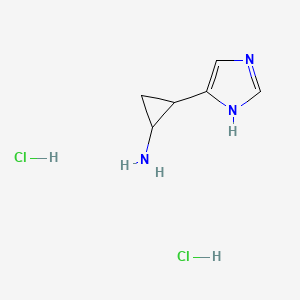
rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride, trans: is a synthetic compound that features a cyclopropane ring substituted with an imidazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride, trans typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Imidazole Group: The imidazole ring can be introduced through nucleophilic substitution reactions or by using imidazole derivatives in coupling reactions.
Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions could target the cyclopropane ring or the imidazole group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imidazole N-oxides, while reduction could lead to partially or fully reduced imidazole derivatives.
Scientific Research Applications
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology : It may serve as a ligand in biochemical studies, interacting with various enzymes or receptors. Medicine Industry : The compound could be utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action for rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride, trans would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine: The non-racemic form of the compound.
(1S,2S)-2-(1H-imidazol-4-yl)cyclopropan-1-amine: The enantiomer of the compound.
2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid: A structurally related compound with a carboxylic acid group instead of an amine.
Uniqueness
The unique structural features of rac-(1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride, trans, such as the trans configuration and the presence of both an imidazole ring and a cyclopropane ring, distinguish it from other similar compounds. These features may confer specific chemical reactivity and biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C6H11Cl2N3 |
|---|---|
Molecular Weight |
196.07 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c7-5-1-4(5)6-2-8-3-9-6;;/h2-5H,1,7H2,(H,8,9);2*1H |
InChI Key |
ODXDXCXYKISHBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CN=CN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


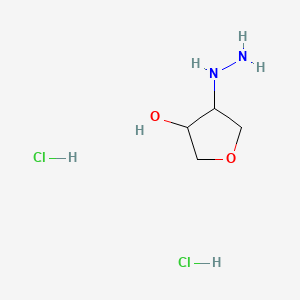
![3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol](/img/structure/B12311052.png)
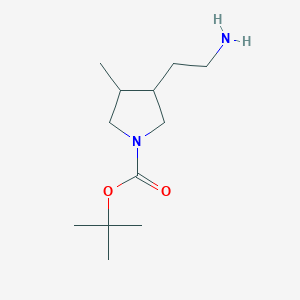
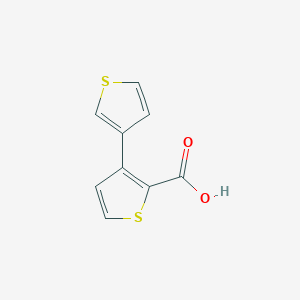
![1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12311085.png)
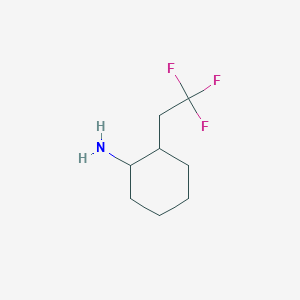
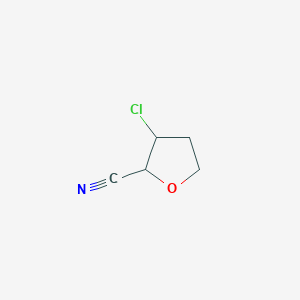
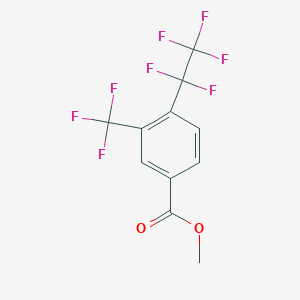

![8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)

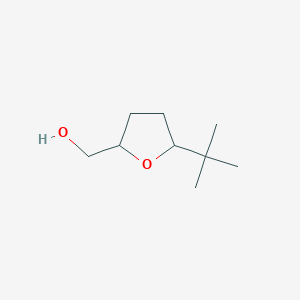
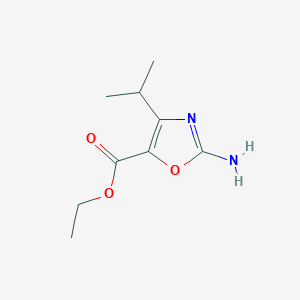
![3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione](/img/structure/B12311138.png)
